Validated Intermediate for FDA-Approved Lorlatinib: Direct Comparison with Non-Brominated Precursor
Patent CN111943885A explicitly identifies 2-amino-5-bromopyridin-3-ol as the critical intermediate for the anti-tumor drug Lorlatinib (PF-06463922, FDA-approved 2018) [1]. The synthesis describes a 3-step conversion from 2-amino-3-hydroxypyridine (CAS 16867-03-1) via ring closure with BTC/CDI, regioselective bromination using liquid bromine with a photo-initiator (2-hydroxy-2-methyl-1-phenyl-1-propanone), and hydrolysis. The non-brominated starting material 2-amino-3-hydroxypyridine lacks the C5 halogen handle essential for the subsequent palladium-catalyzed cross-coupling steps that construct the macrocyclic lorlatinib scaffold. The patent explicitly claims improved environmental profile and economic efficiency over prior art routes.
| Evidence Dimension | Synthetic utility as a drug intermediate (necessity of C5 bromination for subsequent cross-coupling) |
|---|---|
| Target Compound Data | 2-Amino-5-bromopyridin-3-ol: 3-step synthesis from 2-amino-3-hydroxypyridine; enables C5 cross-coupling for lorlatinib macrocycle assembly |
| Comparator Or Baseline | 2-Amino-3-hydroxypyridine (CAS 16867-03-1): lacks C5 halogen; cannot participate in the requisite C-C bond-forming cross-coupling steps |
| Quantified Difference | Binary: synthetic route to lorlatinib is impossible without C5 bromination; the comparator is the precursor, not a replacement |
| Conditions | Industrial-scale synthesis of lorlatinib (PF-06463922), as described in CN111943885A |
Why This Matters
For procurement supporting lorlatinib or related ALK inhibitor process chemistry, 2-amino-5-bromopyridin-3-ol is a route-validated, non-substitutable intermediate; procuring the non-brominated analog would terminate the synthetic pathway.
- [1] CN111943885A. Synthetic method of Laolatinib intermediate 2-amino-5-bromo-3-hydroxypyridine. Google Patents, 2020. https://patents.google.com/patent/CN111943885A/en. View Source
